molecular formula C10H10F3NO B13529038 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No.: B13529038
M. Wt: 217.19 g/mol
InChI Key: QNXRTGXDIPWTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a chemical scaffold of high interest in medicinal chemistry and early-stage drug discovery. The benzoxazepine core is a privileged structure in the development of novel anticancer therapeutics. Research indicates that structurally similar (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines demonstrate significant antiproliferative activity against breast cancer cell lines such as MCF-7, with some derivatives promoting apoptosis . Furthermore, the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold has been successfully optimized to create potent, orally bioavailable inhibitors targeting the chromatin-associated protein WDR5, a high-value target in oncology . The incorporation of a trifluoromethyl group, as in this compound, is a common strategy in agrochemical and pharmaceutical research to modulate a molecule's lipophilicity, metabolic stability, and overall binding affinity . This product is offered as a building block for chemical biology and hit-to-lead optimization campaigns. 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is provided For Research Use Only. Not for human or veterinary diagnosis or therapeutic applications.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-1-2-9-7(5-8)6-15-4-3-14-9/h1-2,5,14H,3-4,6H2

InChI Key

QNXRTGXDIPWTLW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclization

A notable synthetic approach involves Rh-catalyzed cyclization of suitable precursors bearing amine and hydroxyl functionalities, facilitating the formation of the benzoxazepine ring. This method offers high selectivity and efficiency but requires transition metal catalysts and controlled reaction conditions.

Metal-Free Tandem One-Pot Process

Li et al. (2013) developed a practical, transition-metal-free tandem process to synthesize benzodiazepine and benzoxazepine scaffolds using substituted benzenes and N-substituted 2-aminobenzamides with cesium carbonate as the base in DMF solvent at elevated temperatures (150 °C). This method is applicable to substrates containing electron-withdrawing groups such as trifluoromethyl, halogens, and nitro groups, yielding moderate to good product yields.

Table 1: Optimization of Reaction Conditions for Benzoxazepine Formation

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 NaH DMF 150 8 0
2 K2CO3 DMF 150 12 30
3 Cs2CO3 DMF 150 8 54
4 t-BuOK DMF 150 12 0
5 K2CO3 DMSO 150 12 28
6 Cs2CO3 DMSO 150 6 52
7 t-BuOK DMSO 150 12 0
8 NaH DMSO 150 8 0

Source: Li et al., Synthesis 2013

The optimized condition (Entry 3) uses cesium carbonate in DMF at 150 °C for 8 hours, achieving a 54% yield.

Table 2: Substrate Scope for Benzoxazepine Synthesis

Entry Aminobenzamide (1) Substituted Benzene (2) Product (3) Yield (%)
1 1a (H) 2a (H) 3a 68
2 1a (H) 2b (F) 3b 56
3 1a (H) 2c (Cl) 3c 51
4 1a (H) 2e (CF3) 3d 54
7 1a (H) 2g (NO2) 3f 67
11 1b (N-Me) 2e (CF3) 3i 75

Source: Li et al., Synthesis 2013

This demonstrates that the trifluoromethyl-substituted benzene (2e) reacts efficiently under these conditions to form the desired benzoxazepine.

Chiral Brønsted Acid Catalysis for Enantioenriched Benzoxazepines

A recent advancement involves metal-free synthesis of enantioenriched 1,4-benzoxazepines using chiral Brønsted acid catalysis under mild conditions. This method allows for high enantiocontrol and functional group tolerance, which could be adapted for the trifluoromethyl-substituted derivatives.

Other Synthetic Notes

  • The presence of the trifluoromethyl group influences electrophilic and nucleophilic substitution patterns during synthesis.
  • Purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures.
  • Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Summary of Key Preparation Strategies

Method Key Features Advantages Limitations
Rhodium-Catalyzed Cyclization Transition metal catalyst, selective High selectivity, efficient ring closure Requires expensive catalyst
Metal-Free Tandem Process Cs2CO3 base, DMF solvent, 150 °C Transition-metal-free, moderate to good yields High temperature required
Chiral Brønsted Acid Catalysis Metal-free, enantioselective Mild conditions, high enantiocontrol May require specialized catalysts
Base-Mediated Intramolecular Cyclization Use of substituted benzenes and aminobenzamides Versatile substrate scope Moderate yields, longer reaction times

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoxazepine oxides, while reduction can produce trifluoromethylated benzoxazepine alcohols .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to biological receptors, thereby modulating their activity. This can result in various pharmacological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release .

Comparison with Similar Compounds

Compound A : 7-Chloro-1,2,3,5-tetrahydro-4,1-benzoxazepine

  • Key Differences: Substitution at the 7-position: Chlorine (-Cl) vs. trifluoromethyl (-CF₃). LogP: Estimated logP for the trifluoromethyl derivative is ~2.5 (higher lipophilicity) vs. ~1.8 for the chloro analogue.

Compound B : 1,4-Benzoxazepine (unsubstituted)

  • Key Differences :
    • Lack of substituents reduces metabolic stability.
    • Biological Activity : Unsubstituted benzoxazepines exhibit weaker CNS activity due to rapid oxidation in vivo.

Functional Analogues

Compound C : 3-(1,2,3,4-Tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate (tert-butyl ester)

  • Key Differences :
    • Structural framework: Azetidine-carboxylate vs. benzoxazepine.
    • Role : While both are used as building blocks in drug discovery, the benzoxazepine core offers greater conformational restriction, enhancing target selectivity .

Data Table: Comparative Properties

Property 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine 7-Chloro Analogue Unsubstituted Benzoxazepine
Molecular Weight 143.31 g/mol* 153.58 g/mol 135.16 g/mol
LogP ~2.5 ~1.8 ~0.9
Metabolic Stability High (due to -CF₃) Moderate Low
CAS Number 1330276-96-4, EN300-744270 N/A 273-56-5

*Molecular weight listed corresponds to the derivative in ; discrepancies suggest possible variations in the catalog entry.

Limitations and Contradictions

  • Molecular Formula Ambiguity : lists "C₇H₁₇NSi" for this compound, which conflicts with the expected formula for a benzoxazepine derivative. This may indicate a catalog error or a silicon-containing variant .
  • Biological Data Gaps: Limited published studies directly compare this compound to its analogues, necessitating extrapolation from structural trends.

Biological Activity

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H12_{12}F3_3N2_2O
  • Molecular Weight : 270.23 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has been explored in various studies. Notably, it exhibits several pharmacological properties:

  • Antileishmanial Activity : A study reported the synthesis and evaluation of analogues derived from benzoxazepine that showed promising antileishmanial activity against Leishmania mexicana. The lead compound demonstrated sub-micromolar proliferation inhibitory activity against intra-macrophage amastigotes while maintaining selectivity towards host macrophages .
  • Neuronal Activity : Research indicates that compounds with a similar structure can activate neuronal potassium channels (Kv7), suggesting potential applications in treating neurological disorders. This class of compounds is being investigated for their ability to modulate neuronal excitability .

The precise mechanisms through which 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

  • Ion Channel Modulation : The compound may influence ion channels in neuronal cells, particularly potassium channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release .
  • Enzyme Inhibition : Some benzoxazepine derivatives have shown potential as inhibitors of various enzymes involved in cellular signaling pathways. This could contribute to their antileishmanial and neuroprotective effects .

Case Studies

Several studies have highlighted the biological activity of benzoxazepine derivatives:

  • Antileishmanial Study : A series of 4-substituted benzoxazepines were synthesized and tested for their ability to inhibit Leishmania proliferation. The most effective compounds exhibited IC50 values in the low micromolar range and showed selective toxicity towards the parasite compared to host cells .
  • Neuropharmacological Evaluation : In a comparative study with other Kv7 channel activators, a related benzoxazepine compound demonstrated enhanced efficacy in activating these channels in vitro. This suggests a potential pathway for developing treatments for epilepsy and other neurological conditions .

Data Table: Biological Activity Summary

PropertyDescription
Antileishmanial ActivitySub-micromolar IC50 against L. mexicana
Neuronal ActivityPotent Kv7 channel activation
SelectivityModest selectivity towards host macrophages
Structure-Activity RelationshipIdentified key pharmacophore elements

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine?

  • Methodological Answer : The synthesis typically involves constructing the benzoxazepine core via cyclization reactions. A one-pot approach using potassium carbonate and sodium hydride in DMF under reflux can yield benzoxazepine derivatives efficiently . For trifluoromethyl introduction, halogen-exchange (Halex) reactions or direct substitution using trifluoromethylating agents (e.g., TMSCF₃) are common. Reaction optimization should prioritize solvent polarity (e.g., DMF for polar intermediates) and temperature control (80–120°C) to avoid side reactions .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the benzoxazepine scaffold (e.g., δ 3.5–4.5 ppm for methylene protons adjacent to oxygen) and trifluoromethyl signals (¹⁹F NMR at δ -60 to -70 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns revealing the benzoxazepine backbone.
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1200–1300 cm⁻¹) bonds validate functional groups .

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive trifluoromethylation steps.
  • Handle fluorinated reagents (e.g., TFAA) in fume hoods due to toxicity.
  • Implement quenching protocols for reactive intermediates (e.g., NaHCO₃ for acidic byproducts) .

Advanced Research Questions

Q. How can reaction yields be optimized for trifluoromethyl group incorporation?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity (e.g., 85% yield in 30 minutes vs. 12 hours conventionally) .
  • Catalyst screening : Pd-based catalysts enhance coupling efficiency in trifluoromethylation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while additives like CsF improve fluorophilicity .

Q. What strategies address stereochemical challenges in benzoxazepine derivatives?

  • Methodological Answer :

  • Chiral pool synthesis : Use enantiopure starting materials (e.g., (S)-amino alcohols) to control stereocenters .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions achieve >90% enantiomeric excess (ee) .
  • HPLC chiral resolution : Validate enantiopurity using chiral stationary phases (e.g., cellulose-based columns) .

Q. How should researchers resolve contradictions in biological activity data?

  • Methodological Answer :

  • Assay validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing trifluoromethyl with methyl) to isolate bioactive motifs .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish noise from significant trends .

Q. What methodologies support the design of SAR studies for this compound?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogens, methoxy groups) to map pharmacophores.
  • Computational docking : Use AutoDock Vina to predict binding affinities for targets like GPCRs or kinases.
  • In vitro profiling : Screen analogs against enzyme panels (e.g., CYP450 isoforms) to assess selectivity .

Q. How can synthetic purity be validated for pharmacological testing?

  • Methodological Answer :

  • HPLC-DAD/MS : Ensure >95% purity with orthogonal methods (e.g., reverse-phase HPLC coupled with UV/MS detection).
  • Elemental analysis : Confirm C, H, N, F percentages within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Detect residual solvents or salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.